Lipophilicity (XLogP3-AA) Comparison: 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol vs. Methyl and Ethyl Analogs
The computed lipophilicity (XLogP3-AA) of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol is 0.7 [1]. This value is 1.3 log units higher than the methyl analog (XLogP3-AA -0.6) [2] and 0.9 log units higher than the ethyl analog (XLogP3-AA -0.2) [3]. A positive XLogP3-AA indicates preferential partitioning into non‑polar phases, whereas the negative values of the methyl and ethyl analogs denote greater hydrophilicity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | Methyl analog: -0.6; Ethyl analog: -0.2 |
| Quantified Difference | +1.3 log units vs. methyl; +0.9 log units vs. ethyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 for target; 2025.04.14 for comparators) |
Why This Matters
Higher lipophilicity directly influences compound distribution in liquid‑liquid extractions, chromatographic retention times, and passive membrane permeability, making this compound a more suitable intermediate for the synthesis of lipophilic drug candidates.
- [1] PubChem Compound Summary for CID 4742564, '2-[4-(2-Butyl)-piperazin-1-yl]-ethanol'. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 231184, '1-(2-Hydroxyethyl)-4-methylpiperazine'. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 18985154, '2-(4-Ethylpiperazin-1-yl)ethan-1-ol'. National Center for Biotechnology Information (2026). View Source
